n,o-Bis[(benzyloxy)carbonyl]tyrosine

Peptide Synthesis Protecting Group Chemistry Analytical Characterization

N,O-Bis[(benzyloxy)carbonyl]tyrosine (CAS 57228-56-5), also designated as N,O-bis(Cbz)-L-tyrosine or Z-Tyr(Z)-OH, is a doubly protected L-tyrosine derivative of the formula C₂₅H₂₃NO₇ (MW: 449.465 g/mol). Both the α-amino and the phenolic hydroxyl functions are masked by acid-stable, hydrogenolytically cleavable benzyloxycarbonyl (Cbz or Z) groups.

Molecular Formula C25H23NO7
Molecular Weight 449.5 g/mol
CAS No. 57228-56-5
Cat. No. B11956469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,o-Bis[(benzyloxy)carbonyl]tyrosine
CAS57228-56-5
Molecular FormulaC25H23NO7
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)
InChIKeyBFBGTMUCHUBFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Bis[(benzyloxy)carbonyl]tyrosine (CAS 57228-56-5): Procurement and Specification Guide for Peptide Synthesis


N,O-Bis[(benzyloxy)carbonyl]tyrosine (CAS 57228-56-5), also designated as N,O-bis(Cbz)-L-tyrosine or Z-Tyr(Z)-OH, is a doubly protected L-tyrosine derivative of the formula C₂₅H₂₃NO₇ (MW: 449.465 g/mol) . Both the α-amino and the phenolic hydroxyl functions are masked by acid-stable, hydrogenolytically cleavable benzyloxycarbonyl (Cbz or Z) groups . This fully protected monomer serves as a key intermediate in solution- and solid-phase peptide synthesis, particularly when orthogonal protection of the tyrosine side chain is required .

Why N,O-Bis[(benzyloxy)carbonyl]tyrosine (57228-56-5) Cannot Be Replaced by N- or O-Mono-Protected Tyrosine Analogs


Substitution with mono-protected analogs such as Z-Tyr-OH (N-Cbz only) or O-Cbz-Tyr-OH (side-chain Cbz only) is functionally invalid for any protocol requiring the simultaneous and independent manipulation of both tyrosine functional groups. The dual Cbz protection of 57228-56-5 uniquely enables sequential, orthogonal deprotection strategies in complex peptide assemblies, preventing unwanted side reactions like O-acylation or N-alkylation during coupling steps. Furthermore, the specific spatial and electronic configuration conferred by the bis-Cbz motif is essential for applications beyond peptide synthesis, most notably its demonstrated role as a selective affinity ligand for Aspergillus acid proteinase [1]. Using a mono-protected derivative would either leave a reactive site unprotected, compromising synthetic fidelity, or fail to mimic the requisite molecular recognition features.

Quantitative Evidence for Differentiating N,O-Bis[(benzyloxy)carbonyl]tyrosine (57228-56-5) from its Analogs


Molecular Weight and Physicochemical Distinction from Mono-Protected Tyrosines

The molecular weight of N,O-bis[(benzyloxy)carbonyl]tyrosine (57228-56-5) is 449.465 g/mol, which is substantially higher than that of mono-protected tyrosine derivatives. This is a critical differentiator for analytical method development, reaction monitoring, and purification protocols. Specifically, the mass difference relative to Z-Tyr-OH (N-Cbz only) is 134.145 g/mol, and relative to O-Cbz-L-Tyr (side-chain Cbz only) is 134.145 g/mol . This mass difference facilitates unambiguous identification by LC-MS and purity assessment by HPLC .

Peptide Synthesis Protecting Group Chemistry Analytical Characterization

Functionality as a Selective Affinity Chromatography Ligand

N,O-dibenzyloxycarbonyl-L-tyrosine (Z-Tyr(Z)) acts as a specific inhibitor of Aspergillus acid proteinase and has been successfully immobilized onto AH-Sepharose 4B for affinity chromatography, enabling the purification of acid carboxypeptidase-free Aspergillus acid proteinase [1]. In contrast, common mono-protected derivatives like Z-Tyr-OH or O-Cbz-L-Tyr lack this specific recognition motif and are not reported to function as effective affinity ligands for this enzyme.

Affinity Chromatography Enzyme Purification Aspergillus Proteinase

Structural and Reactive Distinction from Mixed-Protection Analogs (e.g., Z-Tyr(Bzl)-OH)

Unlike Z-Tyr(Bzl)-OH (CAS 16677-29-5), which employs a benzyl (Bzl) ether for side-chain protection, 57228-56-5 features two identical Cbz (Z) groups that are both cleavable under the same hydrogenolytic conditions (H₂, Pd/C) . While this may appear to limit orthogonality, it enables a 'global deprotection' strategy in a single step, which can be advantageous for synthesizing fully unprotected tyrosine-containing peptides without the need for sequential deprotection steps. In contrast, Z-Tyr(Bzl)-OH requires distinct conditions for N-Cbz (hydrogenolysis) vs. O-Bzl (strong acid or hydrogenolysis) removal, which can introduce synthetic complexity.

Orthogonal Protection Peptide Synthesis Deprotection Strategy

Validated Application Scenarios for Procuring N,O-Bis[(benzyloxy)carbonyl]tyrosine (CAS 57228-56-5)


Solution-Phase Peptide Synthesis Requiring Full Tyrosine Protection

When a peptide synthesis route demands that both the amine and phenol of tyrosine remain fully protected during multiple coupling and manipulation steps, 57228-56-5 is the appropriate starting material. Its dual Cbz protection prevents both N-terminal and side-chain reactivity, ensuring chemoselective amide bond formation and reducing purification complexity [1].

Affinity Purification of Fungal Acid Proteinases

This compound is a documented specific inhibitor and affinity ligand for Aspergillus acid proteinase [1]. Laboratories seeking to purify this enzyme class via affinity chromatography should procure 57228-56-5 for immobilization onto a suitable matrix (e.g., AH-Sepharose 4B) to achieve high-purity, carboxypeptidase-free enzyme preparations.

Synthesis of Tyrosine-Containing Peptides via Global Deprotection Strategy

For synthetic schemes where all protecting groups are removed simultaneously at the final stage, 57228-56-5 offers a streamlined approach. The identical Cbz groups on both functional sites are quantitatively cleaved under a single set of hydrogenolysis conditions, releasing the free tyrosine residue in one step [1].

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